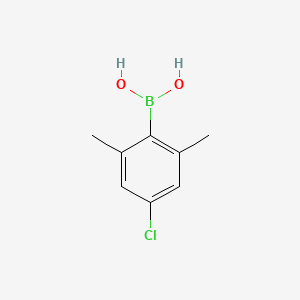

(4-Chloro-2,6-dimethylphenyl)boronic acid

Description

(4-Chloro-2,6-dimethylphenyl)boronic acid (CAS: 1027045-31-3) is an organoboron compound with the molecular formula C₈H₁₀BClO₂ and a molecular weight of 184.43 g/mol. This compound features a boronic acid (-B(OH)₂) group attached to a 4-chloro-2,6-dimethylphenyl aromatic ring. It is primarily utilized in pharmaceutical research, particularly in Suzuki-Miyaura cross-coupling reactions for synthesizing complex molecules . BLD Pharmatech Ltd., a leading manufacturer, emphasizes its role in producing heterocycles and boronic acid derivatives for drug discovery .

The synthesis of structurally related compounds, such as 2,6-dimethylphenyl boronic acid, involves Grignard reagent reactions with tributyl borate under optimized conditions (72.2% yield), demonstrating the importance of temperature and reagent ratios in boronic acid production .

Propriétés

IUPAC Name |

(4-chloro-2,6-dimethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BClO2/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVASMUNXBUYNIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1C)Cl)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681868 | |

| Record name | (4-Chloro-2,6-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027045-31-3 | |

| Record name | (4-Chloro-2,6-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Typical Reaction Conditions

| Parameter | Typical Value |

|---|---|

| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 |

| Boron reagent | Bis(pinacolato)diboron or tri-n-butylborate |

| Base | Potassium carbonate or potassium acetate |

| Solvent | Tetrahydrofuran (THF), dioxane, or ethanol |

| Temperature | 80–100 °C |

| Reaction time | 12–24 hours |

Mechanism

- Oxidative addition of the aryl halide to Pd(0) catalyst

- Transmetalation with the boron reagent

- Reductive elimination to form the arylboronic acid intermediate

The reaction is often followed by acidic hydrolysis to convert boronate esters to the boronic acid form.

Metalation Followed by Boron Electrophile Trapping

An alternative approach is directed ortho-metalation of 4-chloro-2,6-dimethylbenzene using a strong base such as n-butyllithium or magnesium turnings, followed by quenching with a boron electrophile (e.g., trimethyl borate).

Procedure Summary

- Metalation at low temperature (-78 °C to 0 °C) to generate aryl lithium or Grignard intermediate

- Addition of boron electrophile to form boronate ester intermediate

- Acidic workup to yield the boronic acid

This method provides regioselective introduction of the boronic acid group, especially useful when multiple substituents are present.

Use of Protected Boron Intermediates for Stability and Purification

Boronic acids are prone to dehydration and trimerization forming boroxines, which complicates purification and handling. To address this, synthetic routes often isolate boronate esters or trifluoroborate salts as stable intermediates.

Advantages

- Enhanced stability during multi-step synthesis

- Easier purification by chromatography or crystallization

- Improved shelf-life and handling safety

For example, potassium trifluoroborate salts derived from (4-chloro-2,6-dimethylphenyl)boronic acid are often isolated and later hydrolyzed to the free boronic acid when needed.

Representative Research Findings and Data

Example Synthesis from Literature

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pd-catalyzed borylation | 4-chloro-2,6-dimethylbromobenzene, bis(pinacolato)diboron, Pd(PPh3)4, K2CO3, THF, 90 °C, 18 h | 75–85 | High regioselectivity, mild conditions |

| Metalation and borylation | 4-chloro-2,6-dimethylbenzene, n-BuLi, trimethyl borate, -78 °C to RT, acidic workup | 70–80 | Requires low temperature control |

| Boronate ester isolation | Boronate ester formed during reaction, purified by chromatography, then hydrolyzed to boronic acid | 80–90 | Improves purity and handling |

Catalysts and Additives

- Pd(PPh3)4 and Pd(dppf)Cl2 are preferred catalysts for borylation due to high activity and selectivity.

- Bases such as potassium carbonate or potassium acetate facilitate transmetalation.

- Solvents like THF and dioxane provide good solubility and reaction rates.

Comparative Table of Preparation Methods

| Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Pd-catalyzed borylation | Aryl halide, bis(pinacolato)diboron, Pd catalyst | High yield, scalable, mild conditions | Requires expensive Pd catalysts |

| Metalation + boron electrophile | n-BuLi or Mg, trimethyl borate | Regioselective, versatile | Sensitive to moisture, low temp needed |

| Boronate ester intermediate | Boronate ester formation and hydrolysis | Stable intermediates, easy purification | Additional synthetic steps |

Notes on Purification and Characterization

- Purification often involves recrystallization from ethanol or petroleum ether.

- Boronic acids are sensitive to moisture; storage under inert atmosphere at low temperature (2–8 °C) is recommended.

- Characterization uses NMR (1H, 13C, 11B), IR spectroscopy, and mass spectrometry, often after derivatization to boronate esters to avoid aggregation artifacts.

Analyse Des Réactions Chimiques

Types of Reactions: (4-Chloro-2,6-dimethylphenyl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds . It can also participate in other reactions such as oxidation, where the boronic acid group is converted to a hydroxyl group, and substitution reactions involving the chlorine atom .

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol-water mixtures.

Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Corresponding phenols.

Substitution: Substituted phenyl derivatives.

Applications De Recherche Scientifique

Chemical Synthesis Applications

1. Suzuki-Miyaura Coupling Reactions

One of the primary applications of (4-Chloro-2,6-dimethylphenyl)boronic acid is in Suzuki-Miyaura coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between aryl or alkenyl halides and boronic acids, making it invaluable for synthesizing biaryl compounds and other complex organic molecules. The compound acts as a reagent that interacts with palladium catalysts to undergo transmetalation, leading to the desired product formation under mild conditions .

2. Synthesis of Pharmaceuticals

The compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its ability to modify bioactive molecules enhances their pharmacological properties, including selectivity and bioavailability. The introduction of boronic acid groups can significantly alter the physicochemical characteristics of drug candidates, making them more effective against specific targets .

Biological Applications

1. Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit promising anticancer properties. They can inhibit proteasome activity, which is crucial for cancer cell survival. The FDA-approved drug bortezomib, a boronic acid derivative, exemplifies this application by targeting multiple myeloma cells through proteasome inhibition . Ongoing studies are exploring similar mechanisms for other boronic compounds.

2. Antibacterial and Antiviral Properties

Boronic acids have also shown potential antibacterial and antiviral activities. Their ability to form reversible complexes with biological molecules allows them to interfere with enzyme functions critical for pathogen survival. This mechanism opens avenues for developing new antimicrobial agents using this compound as a scaffold for drug design .

Table 1: Summary of Clinical Trials Involving Boronic Acids

| Study | Purpose | Phase | Status |

|---|---|---|---|

| Combination therapy with bortezomib in advanced lymphomas | To evaluate efficacy against drug resistance | Phase 1/2 | Completed |

| Ixazomib for advanced sarcoma | Assess safety and tolerability with selinexor | Phase 1 | Ongoing |

| Lymphoma study with bortezomib or vorinostat | Safety and tolerability assessment | Phase 1 | Completed |

This table highlights ongoing and completed clinical trials that explore the therapeutic potential of boronic acids in combination therapies for various cancers.

Mécanisme D'action

The primary mechanism by which (4-Chloro-2,6-dimethylphenyl)boronic acid exerts its effects is through its participation in Suzuki-Miyaura coupling reactions. The process involves the formation of a palladium complex with the boronic acid, followed by transmetalation, where the organic group is transferred from boron to palladium. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond . The molecular targets in this reaction are typically aryl or vinyl halides, and the pathways involve the catalytic cycle of palladium .

Comparaison Avec Des Composés Similaires

Structural and Functional Variations

The following table summarizes key structural analogs and their substituent differences:

Physicochemical Properties

- Safety Profile : Analogs like 4-Chloro-2,6-difluorophenylboronic acid carry hazards (H302: harmful if swallowed; H315: skin irritation), suggesting similar precautions for the target compound .

Activité Biologique

(4-Chloro-2,6-dimethylphenyl)boronic acid is a boronic acid derivative that has garnered attention due to its diverse biological activities and applications in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : CHBClO

- Molar Mass : 184.43 g/mol

- CAS Number : 1027045-31-3

- Storage Conditions : 2-8°C

- Irritant : Yes

The primary mechanism of action for this compound involves its ability to form reversible covalent bonds with diols and other nucleophiles, which is critical for its role in biochemical pathways. This compound participates in the Suzuki-Miyaura cross-coupling reaction, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules.

Key Biochemical Pathways

- Transmetalation : This process is crucial in the Suzuki reaction, where the boronic acid interacts with a palladium catalyst.

- Enzyme Interaction : The compound can modulate enzyme activity by binding to active sites, influencing cellular processes such as signaling and metabolism.

Anticancer Activity

Recent studies have demonstrated the potential of this compound in cancer therapy. In vitro assays showed that this compound can inhibit the proliferation of cancer cells while maintaining the viability of healthy cells.

- Case Study : A study involving prostate cancer cells indicated a significant reduction in cell viability at concentrations ranging from 0.5 µM to 5 µM. At 5 µM, cell viability dropped to approximately 33% for cancer cells while healthy cells maintained around 95% viability .

Antimicrobial Properties

The antimicrobial efficacy of boronic acids has been explored against various pathogens. This compound exhibited notable activity against both bacterial and fungal strains.

- Inhibition Zones : The compound demonstrated inhibition zones ranging from 7 mm to 13 mm against microorganisms such as Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

Research indicates that boronic acids can enhance antioxidant enzyme activities. The presence of this compound may stimulate these enzymes, contributing to cellular protection against oxidative stress.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (4-Bromo-2,6-dimethylphenyl)boronic acid | Structure | Effective in Suzuki coupling; moderate cytotoxicity |

| (4-Chloro-3,5-dimethylphenyl)boronic acid | Structure | Similar reactivity; less studied |

| Phenylboronic acid | Structure | Basic reactivity; lower selectivity |

Research Applications

The versatility of this compound extends beyond laboratory synthesis:

- Organic Synthesis : Widely used as a reagent in chemical reactions.

- Drug Development : Potential applications in creating novel therapeutic agents.

- Material Science : Utilized in producing advanced materials like polymers.

Q & A

Basic Research Questions

Q. What are the optimal analytical methods for quantifying (4-Chloro-2,6-dimethylphenyl)boronic acid in complex reaction mixtures?

- Methodological Answer : High-performance liquid chromatography with UV detection (HPLC-UV) is recommended due to its specificity for distinguishing boronic acids from byproducts like 4-chloro-2,6-dimethylphenol (4-Cl-2,6-DMP). To prevent interference from residual oxidizing agents (e.g., chlorine dioxide or hypochlorite), quenching with ascorbic acid prior to analysis is critical . For mass spectrometry, MALDI-TOF may require derivatization with diols (e.g., 2,3-butanedione) to suppress boroxine formation, which otherwise complicates spectral interpretation .

Q. How can synthesis protocols for this compound be optimized to minimize impurities?

- Methodological Answer : Key steps include:

- Purification : Use silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate boronic acid from aryl halide precursors.

- Stabilization : Store intermediates at 0–6°C to slow oxidation or hydrolysis .

- Quenching : Add ascorbic acid post-synthesis to neutralize reactive oxidants that degrade the product .

Q. What are the primary challenges in characterizing boronic acid derivatives via mass spectrometry?

- Methodological Answer : Boronic acids undergo dehydration to form boroxines (trimers), leading to ambiguous peaks in MALDI-TOF or ESI-MS. To mitigate this:

- Derivatize with diols (e.g., 1,2-ethanediol) to form stable cyclic boronic esters .

- Use low-temperature ionization settings to reduce thermal decomposition .

Advanced Research Questions

Q. How do structural modifications of this compound influence its binding kinetics with diols in aqueous solutions?

- Methodological Answer : Stopped-flow fluorescence assays reveal that substituents like chlorine and methyl groups alter the kon (association rate) by modulating electron density at the boron center. For example, electron-withdrawing groups (e.g., Cl) enhance diol-binding rates, while steric hindrance from methyl groups may reduce affinity. Competitive binding studies with D-fructose and D-glucose can quantify selectivity trends .

Q. What strategies enhance the thermal stability of this compound for high-temperature applications?

- Methodological Answer : Thermogravimetric analysis (TGA) shows that aromatic boronic acids with electron-donating substituents (e.g., methyl groups) exhibit higher decomposition temperatures. For instance, pyrene-1-boronic acid is stable up to 600°C due to extended π-conjugation . Applying these principles, substituting the phenyl ring with fused aromatic systems could improve thermal resilience.

Q. How can boronic acid-functionalized materials be designed for selective bacterial detection?

- Methodological Answer : Carbon dots functionalized with this compound bind preferentially to Gram-positive bacteria via interactions with teichoic acids on cell walls. Optimization involves:

- Tuning the boronic acid density on the carbon dot surface.

- Validating specificity using fluorescence quenching assays against Staphylococcus aureus (Gram-positive) and E. coli (Gram-negative) .

Q. What mechanistic insights explain the anticancer activity of boronic acid arylidene heterocycles derived from this compound?

- Methodological Answer : These compounds inhibit proteasomes or kinases via covalent binding to catalytic threonine residues (e.g., in bortezomib analogs). Structure-activity relationship (SAR) studies highlight:

- The chlorine substituent enhances electrophilicity at boron, promoting enzyme inhibition.

- Methyl groups improve pharmacokinetics by reducing metabolic degradation .

Key Research Gaps and Recommendations

- Contradictions in Analytical Data : Discrepancies in MALDI-TOF results (e.g., boroxine vs. monomer peaks) require standardized derivatization protocols .

- Unanswered Mechanistic Questions : The role of chlorine in modulating diol-binding kinetics vs. proteasome inhibition remains unclear and warrants computational modeling (e.g., DFT studies).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.